![molecular formula C12H26O2S2 B1501644 3,3'-Dithiobis(1-hexanol) CAS No. 344738-34-7](/img/structure/B1501644.png)
3,3'-Dithiobis(1-hexanol)
Overview
Description
3,3’-Dithiobis(1-hexanol) is a chemical compound with the molecular formula C12H26O2S2 . It has a molecular weight of 266.46 . The compound is also known by its systematic name, 3-[(1-hydroxyhexan-3-yl)disulfanyl]hexan-1-ol .
Molecular Structure Analysis
The molecular structure of 3,3’-Dithiobis(1-hexanol) consists of two hexanol groups connected by a disulfide bond . The InChI string representation of the molecule isInChI=1S/C12H26O2S2/c1-3-5-11(7-9-13)15-16-12(6-4-2)8-10-14/h11-14H,3-10H2,1-2H3
.
Scientific Research Applications
Biofuel Synthesis
3,3'-Dithiobis(1-hexanol) is related to 1-hexanol, a compound that has been studied for its potential in biofuel production. 1-hexanol, derived from glucose by engineered Escherichia coli, shows potential as a biofuel due to its high carbon content and energy density. Studies on 1-hexanol have examined its combustion and emission characteristics in diesel engines, highlighting its feasibility as a sustainable biofuel alternative (Dekishima et al., 2011) (Poures et al., 2017).
Liquid Crystalline Polycarbonates
In the field of materials science, related compounds of 3,3'-Dithiobis(1-hexanol) are used in the synthesis of thermotropic liquid crystalline polycarbonates. These materials are investigated for their unique properties, such as their transition temperatures and mesophase stabilities, which are important for various applications in materials engineering (Sun et al., 1993).
Fuel Performance and Emission Reduction
Studies on 1-hexanol, a related compound, have shown that blending it with diesel can improve combustion performance and reduce emissions in engines. These findings are significant for the development of more environmentally friendly fuel alternatives (Nour et al., 2021).
Chemical Probes in Biological Structures
Related sulfur compounds have been utilized as chemical probes in studying extended biological structures. For instance, dithiobis compounds are employed in cross-linking studies to understand protein structures and interactions, providing insight into complex biological systems (Lomant & Fairbanks, 1976).
Organic Synthesis in Flavor Compounds
In the field of organic chemistry, compounds similar to 3,3'-Dithiobis(1-hexanol) are synthesized and identified in various natural products, such as in flavor concentrates of fruits. These studies contribute to the understanding and synthesis of flavor compounds for various applications (Winter et al., 1976).
Catalysis and Chemical Transformations
Some studies focus on the use of related sulfur compounds in catalytic processes, like N-acetylation and S-oxidation. These processes are crucial in various chemical and biological applications, including the development of antimicrobial agents (Jagtap et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(1-hydroxyhexan-3-yldisulfanyl)hexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-11(7-9-13)15-16-12(6-4-2)8-10-14/h11-14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPUPNHDWNOREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)SSC(CCC)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692837 | |
Record name | 3,3'-Disulfanediyldi(hexan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
344738-34-7 | |
Record name | 3,3'-Disulfanediyldi(hexan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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